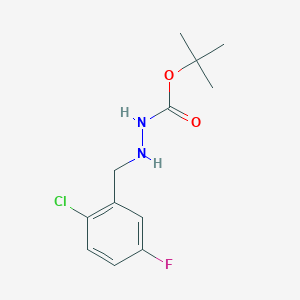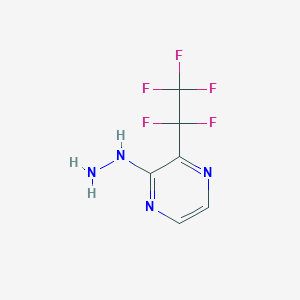
(3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine is a chemical compound characterized by the presence of a pyrazine ring substituted with a pentafluoroethyl group and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine typically involves the reaction of 3-pentafluoroethyl-pyrazine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Pentafluoroethyl-pyrazine+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
(3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive hydrazine moiety.
Mecanismo De Acción
The mechanism of action of (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pentafluoroethyl group can influence the compound’s binding affinity and specificity through electronic effects.
Comparación Con Compuestos Similares
- (3-Trifluoromethyl-pyrazin-2-yl)-hydrazine
- (3-Difluoromethyl-pyrazin-2-yl)-hydrazine
- (3-Chloropyrazin-2-yl)-hydrazine
Comparison:
- (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine has a higher degree of fluorination compared to its trifluoromethyl and difluoromethyl analogs, which can result in different electronic properties and reactivity.
- The presence of the pentafluoroethyl group can enhance the compound’s stability and lipophilicity compared to the chlorinated analog.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H5F5N4 |
|---|---|
Peso molecular |
228.12 g/mol |
Nombre IUPAC |
[3-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5F5N4/c7-5(8,6(9,10)11)3-4(15-12)14-2-1-13-3/h1-2H,12H2,(H,14,15) |
Clave InChI |
KRSVEBQTXQUQSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



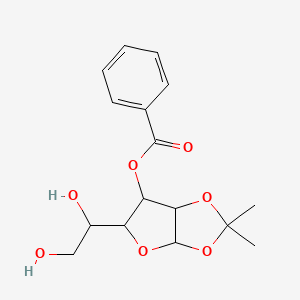
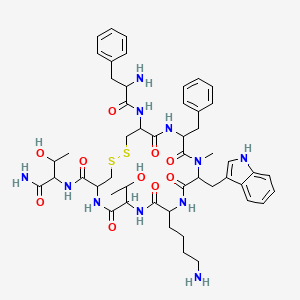


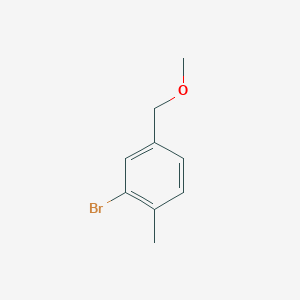

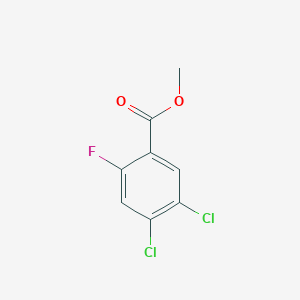

![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)

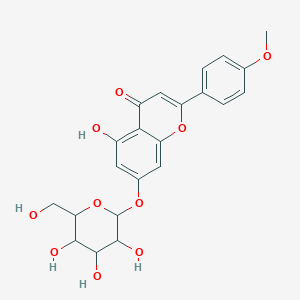
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
